molecular formula C19H16N4O2S B277585 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

货号 B277585
分子量: 364.4 g/mol
InChI 键: MNQXCUVWXMAARE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CTX-0294885, is a small molecule inhibitor that has been investigated for its potential therapeutic applications.

作用机制

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a selective inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. CK2 is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can disrupt these processes and lead to cell death.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

实验室实验的优点和局限性

One advantage of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several potential future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent analogs of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide that could be more effective as cancer therapeutics. Another area of interest is the investigation of the potential role of CK2 in other diseases, such as neurodegenerative diseases and inflammation. Finally, the combination of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with other cancer therapies, such as chemotherapy and radiation therapy, could also be explored as a potential treatment strategy.

合成方法

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The synthesis begins with the preparation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile to form the intermediate compound. The final coupling reaction is then carried out with the intermediate compound and 3-(dimethylamino)propylamine to form N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

科学研究应用

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent.

属性

产品名称

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

分子式

C19H16N4O2S

分子量

364.4 g/mol

IUPAC 名称

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H16N4O2S/c20-10-14-12-5-3-7-16(12)26-18(14)22-17(24)8-9-23-11-21-15-6-2-1-4-13(15)19(23)25/h1-2,4,6,11H,3,5,7-9H2,(H,22,24)

InChI 键

MNQXCUVWXMAARE-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

规范 SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。